molecular formula C19H31N5O6 B14767810 Angiotensin 1/2 (5-7) acetate

Angiotensin 1/2 (5-7) acetate

Cat. No.: B14767810
M. Wt: 425.5 g/mol
InChI Key: KESMRQYFHXNSOU-KPTCQZBZSA-N
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Description

Angiotensin 1/2 (5-7) acetate is a peptide with the sequence H2N-Ile-His-Pro-OH. It is derived from the precursor molecule angiotensinogen, a serum globulin produced in the liver. Angiotensin is an oligopeptide and a hormone that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of angiotensin peptides typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Elongation: Subsequent amino acids are added one by one.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of angiotensin peptides, including angiotensin 1/2 (5-7) acetate, often involves large-scale SPPS. This method is scalable and allows for the production of peptides in significant quantities. The use of automated peptide synthesizers enhances efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions: Angiotensin 1/2 (5-7) acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .

Scientific Research Applications

Angiotensin 1/2 (5-7) acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.

    Medicine: Explored for its potential therapeutic applications in treating hypertension and cardiovascular diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Angiotensin 1/2 (5-7) acetate exerts its effects through the renin-angiotensin system. It binds to specific receptors on the surface of cells, leading to a cascade of intracellular events. These events include the activation of G-protein-coupled receptors, which in turn activate various signaling pathways. The primary molecular targets include angiotensin receptors, which mediate the peptide’s effects on blood pressure and fluid balance .

Comparison with Similar Compounds

    Angiotensin II: A potent vasoconstrictor that plays a key role in blood pressure regulation.

    Angiotensin I: A precursor to angiotensin II, converted by angiotensin-converting enzyme.

    Angiotensin 1/2 (1-7): A peptide with vasodilatory effects, counteracting the actions of angiotensin II.

Uniqueness: Angiotensin 1/2 (5-7) acetate is unique in its specific sequence and its role within the renin-angiotensin system. Unlike angiotensin II, which primarily causes vasoconstriction, this compound has distinct biological activities that contribute to its potential therapeutic applications .

Properties

Molecular Formula

C19H31N5O6

Molecular Weight

425.5 g/mol

IUPAC Name

acetic acid;(2R)-1-[(2S)-2-[[(2S,3R)-2-amino-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C17H27N5O4.C2H4O2/c1-3-10(2)14(18)15(23)21-12(7-11-8-19-9-20-11)16(24)22-6-4-5-13(22)17(25)26;1-2(3)4/h8-10,12-14H,3-7,18H2,1-2H3,(H,19,20)(H,21,23)(H,25,26);1H3,(H,3,4)/t10-,12+,13-,14+;/m1./s1

InChI Key

KESMRQYFHXNSOU-KPTCQZBZSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@@H]2C(=O)O)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)N.CC(=O)O

Origin of Product

United States

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